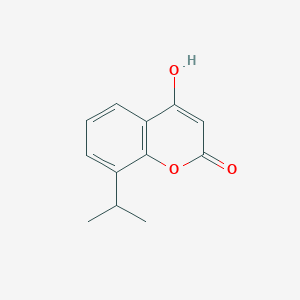
1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difeniletil)-6-fluoro-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico sintético que pertenece a la clase de las tetrahidroisoquinolinas. Este compuesto se caracteriza por la presencia de un grupo 2,2-difeniletil y un átomo de flúor unido al núcleo de tetrahidroisoquinolina. Las tetrahidroisoquinolinas son conocidas por sus diversas actividades biológicas y a menudo se utilizan como bloques de construcción en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,2-Difeniletil)-6-fluoro-1,2,3,4-tetrahidroisoquinolina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2,2-difeniletilamina con un precursor fluorado adecuado en condiciones de reacción específicas. La reacción generalmente requiere el uso de un catalizador y puede implicar pasos como la hidrogenación, ciclización y fluoración.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación para lograr el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,2-Difeniletil)-6-fluoro-1,2,3,4-tetrahidroisoquinolina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: Se emplean típicamente agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de tetrahidroisoquinolina, como los derivados de quinolina (oxidación), los derivados dihidro (reducción) y las tetrahidroisoquinolinas sustituidas (sustitución).
Aplicaciones Científicas De Investigación
1-(2,2-Difeniletil)-6-fluoro-1,2,3,4-tetrahidroisoquinolina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2,2-Difeniletil)-6-fluoro-1,2,3,4-tetrahidroisoquinolina implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, lo que lleva a la modulación de los procesos biológicos. Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2,2-Difeniletil)piperazina
- 5-cloro-N-(2,2-difeniletil)-2-hidroxibenzamida
- N-(2,2-Difeniletil)-4-nitrobenzamida
Singularidad
1-(2,2-Difeniletil)-6-fluoro-1,2,3,4-tetrahidroisoquinolina es única debido a la presencia del átomo de flúor, que puede influir significativamente en sus propiedades químicas y biológicas. El átomo de flúor puede mejorar la estabilidad del compuesto, la lipofilia y la afinidad de unión a las dianas moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
802914-19-8 |
|---|---|
Fórmula molecular |
C23H22FN |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-(2,2-diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C23H22FN/c24-20-11-12-21-19(15-20)13-14-25-23(21)16-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,22-23,25H,13-14,16H2 |
Clave InChI |
VFOIUFNQZWLPIM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C=C(C=C2)F)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)

![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
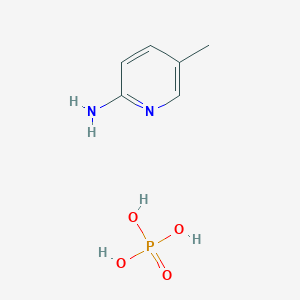
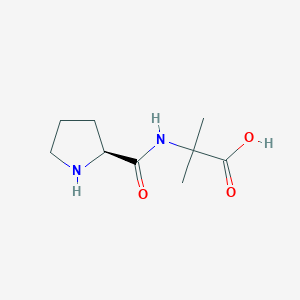
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
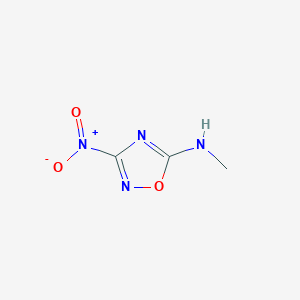
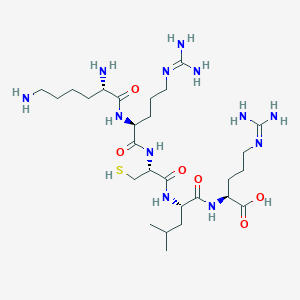
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
